Tyr-Pro-Ala

Description

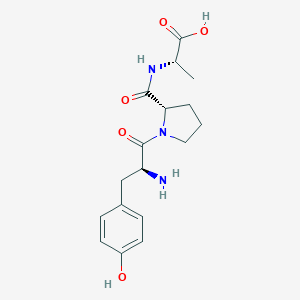

Structure

3D Structure

Properties

Molecular Formula |

C17H23N3O5 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C17H23N3O5/c1-10(17(24)25)19-15(22)14-3-2-8-20(14)16(23)13(18)9-11-4-6-12(21)7-5-11/h4-7,10,13-14,21H,2-3,8-9,18H2,1H3,(H,19,22)(H,24,25)/t10-,13-,14-/m0/s1 |

InChI Key |

CDBXVDXSLPLFMD-BPNCWPANSA-N |

SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

YPA |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EMDB3; EMDB 3; EMDB-3 |

Origin of Product |

United States |

Conformational Analysis and Dynamics of Tyr Pro Ala

Prolyl Bond Cis-Trans Isomerism and its Influence on Conformation

Proline residues are unique among the proteinogenic amino acids due to their cyclic side chain, which links the alpha-amino group to the side chain. This structural feature significantly influences the peptide bond preceding proline. Unlike other peptide bonds, the Xaa-Pro bond has a lower energy barrier for rotation, allowing it to exist in either trans or cis conformations nsf.govbiorxiv.org. The cis conformation of the Xaa-Pro bond is generally less favored energetically due to steric hindrance, but it can be stabilized by specific interactions nsf.govnih.gov.

Intramolecular Interactions Governing Tripeptide Conformation

The conformation of Tyr-Pro-Ala is primarily dictated by intramolecular forces, including hydrogen bonding, van der Waals forces, and specific non-covalent interactions between the amino acid side chains.

The interaction between the proline ring and the aromatic ring of tyrosine is a significant factor in stabilizing specific conformations. When the Tyr-Pro bond is in the cis configuration, the tyrosine side chain can engage in favorable interactions with the proline residue acs.orgnih.govresearchgate.net. These interactions can include CH/π stacking, where the electron-rich π system of the tyrosine ring interacts with the partially positive C-H bonds on the proline ring acs.orgresearchgate.net. Such interactions can lead to the formation of local, folded structures within the tripeptide, influencing the dihedral angles (phi, psi) of the peptide backbone nih.gov. For example, in the Ala-cisPro-Tyr model peptide, cis proline-aromatic interactions were found to stabilize specific folded conformations, with the tyrosine ring interacting either with the alanine (B10760859) alpha-proton or the proline side chain nih.gov.

Conformational Preferences in Aqueous Solution and Different Media

In aqueous solution, short peptides like this compound typically exist as an ensemble of flexible conformations due to the strong solvation by water molecules, which often favors extended structures over ordered ones core.ac.uk. However, the presence of proline and tyrosine can introduce specific preferences.

Role of Amino Acid Sequence in Peptide Folding and Stability

The combination of Tyr and Pro in the sequence is particularly noteworthy for its potential to stabilize local structures. For example, in the context of protein folding, proline-tyrosine interactions have been observed to be more prevalent than other proline-containing pairs, suggesting a role in stabilizing protein structures nih.gov. The sequence this compound, therefore, likely benefits from these stabilizing interactions, contributing to a more defined, albeit still flexible, conformational ensemble compared to a sequence lacking these specific residues.

Fully-Extended Conformations and Helical Structures

While proline residues are known to disrupt or disfavor certain helical structures like the polyproline II (PPII) helix when present in high concentrations due to their propensity to induce cis bonds acs.org, short proline-containing peptides can adopt various conformations. The fully-extended conformation, characterized by backbone dihedral angles close to ±180°, is a less commonly investigated but possible secondary structure researchgate.netupc.edu.

Biological Activities and Mechanistic Insights in Vitro and Animal Studies

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a crucial enzyme involved in the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2), which play vital roles in glucose homeostasis and intestinal function, respectively. Peptides that inhibit DPP-IV activity are of significant therapeutic interest.

Studies have evaluated the in vitro inhibitory potential of Tyr-Pro-D-Ala-NH2 (DI-1) against DPP-IV. This specific peptide derivative has shown potent inhibitory activity.

DPP-IV Inhibition Data for Tyr-Pro-D-Ala-NH2

| Peptide | Target | IC50 Value | Reference |

| Tyr-Pro-D-Ala-NH2 | DPP-IV | 0.76 ± 0.04 nM | nih.gov, researchgate.net |

The low nanomolar IC50 value indicates a high affinity and potent inhibition of DPP-IV by Tyr-Pro-D-Ala-NH2 in vitro nih.govresearchgate.net.

The anti-inflammatory properties of Tyr-Pro-D-Ala-NH2 (DI-1) have been investigated in preclinical animal models, particularly in models of colitis. Research has demonstrated that this peptide can attenuate inflammation in these models. Specifically, Tyr-Pro-D-Ala-NH2 has been shown to reduce inflammation in acute, semi-chronic, and relapsing models of colitis induced by agents such as trinitrobenzenesulfonic acid (TNBS) and dextran (B179266) sodium sulfate (B86663) (DSS) when administered topically nih.govresearchgate.netnih.govd-nb.info. These findings suggest a therapeutic potential for DPP-IV inhibitors in managing inflammatory bowel diseases nih.govd-nb.info.

The inhibition of DPP-IV by Tyr-Pro-D-Ala-NH2 (DI-1) is associated with an increase in colonic levels of glucagon-like peptide 2 (GLP-2) nih.gov. GLP-2 is an important peptide hormone that promotes intestinal growth and repair. By inhibiting DPP-IV, which is responsible for inactivating GLP-2, the peptide Tyr-Pro-D-Ala-NH2 helps to preserve and potentially enhance the levels of active GLP-2, contributing to its observed anti-inflammatory effects in the gut nih.govd-nb.infodntb.gov.ua.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

Angiotensin-Converting Enzyme (ACE) is a key component of the renin-angiotensin-aldosterone system, playing a critical role in blood pressure regulation. Peptides that inhibit ACE activity are of interest for their potential antihypertensive effects.

Based on the reviewed literature, there is no specific data available detailing the ACE inhibitory activity or the structure-activity relationships (SAR) for the peptide Tyr-Pro-Ala itself. While extensive research exists on various peptide sequences exhibiting ACE inhibitory activity, this compound has not been identified as a notable ACE inhibitor in the studies examined.

As no ACE inhibitory activity has been reported for this compound in the reviewed studies, the specific role of its hydrophobicity or C-terminal residues in ACE inhibition cannot be determined from the available research.

Antioxidant Properties

Radical Scavenging Mechanisms

The primary mechanisms by which peptides containing Tyr, Pro, and Ala exert antioxidant effects involve direct radical scavenging through hydrogen atom transfer (HAT) and electron transfer nih.govresearchgate.netmdpi.comresearchgate.netnih.govnih.gov. Tyrosine residues are particularly effective in donating hydrogen atoms due to the reactive phenolic hydroxyl group nih.govfrontiersin.orgnih.gov. Proline's contribution includes acting as a hydrogen donor and its hydrophobic nature, which aids in the peptide's interaction with lipid radicals nih.govmdpi.comresearchgate.netmdpi.com. The combination of these amino acids in a peptide sequence can lead to synergistic effects, enhancing the peptide's ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) nih.govresearchgate.netmdpi.comresearchgate.netnih.govnih.gov. Studies indicate that hydrogen bonding and hydrophobic interactions are key to the binding of free radicals to antioxidant peptides, with amino acids like Proline, Alanine (B10760859), and Tyrosine playing characteristic roles in these interactions researchgate.netnih.govnih.gov.

Modulation of Cholesterol Metabolism

Peptides derived from protein hydrolysates, particularly those containing Tyrosine and Proline, have been investigated for their role in modulating cholesterol metabolism, often through mechanisms involving the inhibition of key enzymes in the cholesterol biosynthesis pathway.

Inhibition of HMG-CoA Reductase (HMGR)

3-Hydroxy-3-methylglutaryl-CoA reductase (HMGCR) is the rate-limiting enzyme in cholesterol biosynthesis, making it a primary target for cholesterol-lowering agents mdpi.comresearchgate.netkoreascience.kr. Peptides such as Leu-Pro-Tyr-Pro (LPYP) and Ile-Ala-Val-Pro-Gly-Glu-Val-Ala (IAVPGEVA), isolated from soy glycinin, have demonstrated the ability to inhibit HMGCR activity mdpi.comkoreascience.krmdpi.comnih.govresearchgate.netimrpress.com. LPYP, containing both Tyrosine and Proline, and IAVPGEVA, containing Alanine and Proline, are known to modulate cholesterol metabolism through mechanisms that include HMGR inhibition and activation of the LDL receptor (LDLR)–SREBP2 pathway mdpi.commdpi.comnih.govresearchgate.net. The presence of Tyrosine and Proline in LPYP, and Alanine and Proline in IAVPGEVA, suggests that these amino acids, particularly Proline and Tyrosine, are crucial for the hypocholesterolemic effects observed in these peptides by facilitating interactions within the HMGR active site mdpi.comresearchgate.netkoreascience.krtandfonline.com.

Table 1: HMG-CoA Reductase (HMGR) Inhibition by Related Peptides

| Peptide Sequence | Activity Type | Value | Reference |

| IAVP (Ile-Ala-Val-Pro) | IC50 (HMGR Inhibition) | 340 µM | koreascience.kr |

| SFGYVAE | Ki (HMGR Inhibition) | 12 ± 0.4 nM | researchgate.net |

| LPYP (Leu-Pro-Tyr-Pro) | Hypocholesterolemic | Mentioned | mdpi.commdpi.comnih.govresearchgate.netimrpress.com |

Bile Acid Binding

General Bioactivity Spectrum from Peptide Hydrolysates

Protein hydrolysates, which yield various peptide sequences including those containing Tyrosine, Proline, and Alanine, exhibit a broad spectrum of bioactivities. These include antioxidant, antihypertensive, antimicrobial, and immune-modulatory effects imrpress.commaxapress.comoup.comnkust.edu.twnih.govresearchgate.net.

Antimicrobial and Antiviral Potential

While direct antiviral data for this compound is not prominent in the provided literature, antimicrobial properties have been observed in peptides containing these amino acids. For instance, a synthesized cyclic analog containing Tyrosine, Alanine, and Proline (cyclo[Tyr-Leu-Ala-Gly-Pro]) demonstrated moderate antifungal activity sphinxsai.com. Furthermore, protein hydrolysates in general, which often contain peptides with hydrophobic amino acids such as Proline, Alanine, and Tyrosine, are known to exhibit antimicrobial properties against various pathogens maxapress.comoup.comnkust.edu.twnih.govresearchgate.net. These activities are often linked to the amphipathic nature and amino acid composition of the peptides, enabling them to disrupt microbial cell membranes nkust.edu.twresearchgate.net.

Theoretical and Computational Studies of Tyr Pro Ala

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations allow researchers to model the time-dependent behavior of peptides by solving Newton's equations of motion. This approach is crucial for understanding peptide flexibility, folding pathways, and interactions with other molecules.

Analysis of Conformational Ensembles

More directly relevant, studies on the related peptide Ala-cisPro-Tyr have revealed distinct conformational behaviors. Molecular dynamics simulations of this peptide demonstrated that it exists in a folded state approximately 90% of the time, characterized by two primary folded conformations, denoted 'a' and 'b' nih.gov. Conformation 'a', which is twice as populated as 'b', involves an interaction between the tyrosine ring and the alanine (B10760859) alpha proton, contributing to its enthalpic stability. Conversely, conformation 'b' features an interaction between the aromatic ring and the proline side chain, which is entropically stabilized nih.gov. These findings highlight how the sequential arrangement of Tyr, Pro, and Ala can lead to specific, stable, and distinct folded states, crucial for understanding peptide recognition and function.

Table 1: Conformational Populations of Ala-cisPro-Tyr

| Conformation Type | Description | Population Ratio (vs. Type b) | Stabilizing Factor |

| a | Tyr ring interacting with Ala alpha proton | 2x | Enthalpic |

| b | Tyr ring interacting with Pro side chain | 1x | Entropic |

Data derived from studies on Ala-cisPro-Tyr nih.gov.

Simulation of Peptide-Protein Interactions

MD simulations are also vital for investigating how peptides interact with larger biomolecules, such as proteins. While direct simulations of Tyr-Pro-Ala binding to specific protein targets are not extensively detailed in the provided literature, general principles and related studies offer insight. For example, MD simulations have been used to study the binding of wheat gluten-derived peptides, including those containing Tyr and Pro residues, to proteins like Keap1. These simulations revealed that binding is mediated by various non-covalent interactions, including hydrogen bonds, π-σ, π-alkyl, alkyl interactions, and van der Waals forces nih.gov.

Furthermore, computational techniques like thermodynamic integration (TI) and free energy perturbation (FEP), which are closely related to MD, are employed for accurate binding affinity optimization of peptides to therapeutic targets nih.gov. These methods allow for the prediction of beneficial mutations in peptides designed to bind specific protein surfaces nih.gov. The electronic structure of amino acid residues, particularly the aromatic rings of Tyr and the cyclic structure of Pro, can influence these interactions. Studies on electronic coupling through peptide backbones indicate that while Tyr's aromatic rings may minimally contribute to certain electron transfer pathways, residues like Pro can facilitate tunneling by altering backbone electron density aip.org. Understanding these interactions is fundamental for designing peptides that can modulate protein-protein interactions or act as therapeutic agents researchgate.netmdpi.com.

Quantum Mechanical (QM) Calculations

Quantum Mechanical calculations, particularly Density Functional Theory (DFT), provide a more rigorous approach to understanding the electronic properties and bonding within molecules, offering insights into reactivity and molecular interactions at an ab initio level.

Density Functional Theory (DFT) Applications

DFT calculations have been widely applied to study the electronic structure and properties of amino acids and small peptides. For this compound, DFT can be used to optimize molecular geometries, calculate energy landscapes, and predict spectroscopic properties. For instance, DFT has been employed to study the structure and vibrational properties of dipeptides like Pro-Tyr, optimizing their conformations and analyzing their energetic preferences researchgate.net. In broader peptide studies, DFT has been used to predict secondary structures, such as β-turns, in heptapeptides, with results often compared to MD simulations nih.govplos.org.

Moreover, DFT calculations are essential for understanding the factors influencing NMR chemical shifts in peptides. For terminally-blocked tripeptides (e.g., Ac-GXY-NMe), DFT has been used to compute 13C' shielding values. These studies reveal that the accuracy of such calculations is significantly influenced by the backbone torsional angles of the residues involved, their side-chain conformations, and the identity of neighboring residues nih.gov. Specifically, the conformational preferences of Pro and the electronic nature of Tyr are critical parameters in these computations nih.gov. DFT has also been applied to study the deamidation mechanisms of asparagine residues in peptides containing Ala and Tyr, providing insights into peptide degradation pathways acs.org.

Electronic Structure Analysis

Electronic structure analysis, often performed using DFT, provides detailed information about molecular orbitals, electron density distribution, and energy gaps, which are fundamental to a molecule's reactivity and properties. For individual amino acids like Tyrosine, DFT calculations have elucidated frontier molecular orbitals (HOMO-LUMO), electrostatic potentials, and charge distributions researchgate.net. These analyses reveal that Tyrosine has a HOMO-LUMO energy gap of approximately 0.20501 eV, indicating its electronic reactivity researchgate.net.

Computational Approaches for Peptide Design and Structure Prediction

The design and prediction of peptide structures and functions are complex tasks that benefit immensely from computational strategies. These approaches aim to create novel peptides with desired properties or predict the behavior of existing ones.

Molecular modeling techniques, including homology modeling, molecular docking, and MD simulations, are foundational in discovering and characterizing bioactive peptides mdpi.com. More advanced methods leverage artificial intelligence (AI) and machine learning (ML) for peptide design, structure prediction, and understanding self-assembly processes mdpi.comresearchgate.net. For instance, AI tools like AlphaFold have revolutionized protein structure prediction, and similar principles are being applied to peptides mdpi.com.

Structure-based design, de novo design, and learning-based design are prominent strategies for creating peptides that bind to specific protein targets researchgate.net. These methods often involve optimizing peptide sequences for binding affinity and stability, utilizing computational techniques such as thermodynamic integration for free energy calculations nih.gov. Furthermore, the generation of dynamic protein conformational ensembles using ML is an active area of research, aiming to capture the inherent flexibility and multiple functional states of biomolecules, moving beyond static structure predictions mdpi.comaps.org. These approaches collectively enable the rational design of peptides for therapeutic applications and materials science, such as self-assembled peptide hydrogels researchgate.net.

Analytical Methodologies in Tyr Pro Ala Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the primary structure and, to some extent, the conformation of peptides researchgate.netemerypharma.comazooptics.com. In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of signals provide information about the chemical environment, connectivity, and relative number of protons, respectively. ¹³C NMR complements this by providing information about the carbon backbone and side chains.

For Tyr-Pro-Ala, ¹H NMR would reveal distinct signals for the alpha-protons (Hα) and backbone amide protons (NH) of Tyrosine and Alanine (B10760859), as well as the characteristic signals from the proline ring protons (Hβ, Hγ, Hδ). The aromatic protons of Tyrosine would also be observable in a specific chemical shift range. ¹³C NMR would similarly show signals for the alpha-carbons (Cα), carbonyl carbons (C=O), and side-chain carbons of each amino acid residue. The proline ring carbons, in particular, exhibit unique chemical shifts. By analyzing the coupling patterns between protons (e.g., J-couplings between Hα and NH or Hα and Hβ), and comparing ¹H and ¹³C chemical shifts to known values for individual amino acids and peptide linkages, the complete amino acid sequence and backbone conformation can be inferred emerypharma.comazooptics.com.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Residues

| Amino Acid Residue | Proton Type | Typical Chemical Shift (ppm) | Notes |

| Tyrosine (Tyr) | Hα | 4.0-4.8 | Adjacent to NH and Cα |

| NH | 7.0-8.5 | Backbone amide proton | |

| Aromatic Protons | 6.8-7.5 | Two doublets characteristic of para-substituted benzene (B151609) ring | |

| Proline (Pro) | Hα | 3.5-4.5 | Ring proton, adjacent to Cα and Cβ |

| Hβ, Hγ, Hδ | 1.5-3.5 | Ring protons, showing complex splitting patterns | |

| Alanine (Ala) | Hα | 4.0-4.5 | Adjacent to NH and Cα |

| NH | 7.0-8.5 | Backbone amide proton | |

| β-CH₃ | 1.3-1.5 | Methyl group, typically a doublet due to coupling with Hα |

Note: Chemical shifts are approximate and can vary based on solvent, pH, temperature, and peptide conformation.

¹⁹F NMR for Conformational Studies (e.g., Prolyl Isomerism)

While this compound does not naturally contain fluorine atoms, ¹⁹F NMR is a highly sensitive technique that can be employed to study peptide conformation, particularly prolyl isomerism, by incorporating fluorine-containing probes nih.govresearchgate.netresearchgate.net. The prolyl peptide bond (between Tyr and Pro in this case) can exist in either cis or trans conformations, which significantly influences peptide structure and function.

Researchers often synthesize peptide analogs where a fluorine atom or a fluorinated group (e.g., 4-fluorophenylalanine, 4FPhe) is strategically placed within the peptide sequence. The ¹⁹F NMR signal of this reporter group is sensitive to the local environment and, crucially, to the conformation of the adjacent prolyl bond nih.govresearchgate.net. For a Tyr-Pro sequence, the ¹⁹F NMR spectrum of a fluorinated probe can distinguish between the cis and trans isomers of the Tyr-Pro peptide bond, often manifesting as distinct chemical shifts or peak patterns nih.govresearchgate.net. This allows for the quantification of the cis/trans ratio and the study of factors influencing this equilibrium, such as neighboring amino acid residues or solvent conditions nih.govresearchgate.net.

Two-Dimensional NMR and NOESY Measurements

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide essential information for complete structural assignment and conformational analysis of peptides emerypharma.compressbooks.pubuzh.chchemrxiv.org.

COSY experiments reveal through-bond scalar couplings between protons, establishing connectivity within amino acid residues (e.g., between an alpha-proton and a beta-proton) emerypharma.comuzh.ch.

TOCSY experiments correlate all protons within a single spin system, helping to identify complete amino acid residues even in regions of spectral overlap uzh.chchemrxiv.org.

NOESY experiments detect through-space proximity between protons that are close in three-dimensional space, regardless of whether they are connected by bonds uzh.chresearchgate.net. For this compound, NOESY cross-peaks would indicate which protons are spatially close to each other. For instance, NOEs between the aromatic protons of Tyrosine and the protons of the Proline ring, or between the Hα of Tyrosine and the NH of Proline, would provide crucial distance restraints for building a structural model of the peptide uzh.chresearchgate.net. These distance restraints are fundamental for determining the peptide's secondary and tertiary structure.

Solid-State NMR (SSNMR) for Peptide Interactions

Solid-State NMR (SSNMR) is employed to study peptides in solid forms, such as crystalline structures, powders, or when embedded in lipid bilayers or other solid matrices nih.govrhhz.net. This technique is invaluable for investigating peptide aggregation, interactions with surfaces, or their structural behavior in non-solution environments.

For this compound, SSNMR could be used to study its conformational stability in a solid state, its propensity to form aggregates, or its interactions with membrane lipids if it were part of a membrane protein or studied in a biomimetic system nih.govrhhz.net. By incorporating isotopic labels (e.g., ²H or ¹³C), SSNMR can provide detailed information about the local dynamics, orientation, and intermolecular contacts of the peptide within these solid environments nih.gov. This is particularly relevant for understanding how the peptide might interact with other molecules or surfaces in biological or material science contexts.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the mass-to-charge ratio (m/z) of ions, which is fundamental for identifying and characterizing peptides like this compound eastport.cz.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of peptides and proteins tandfonline.comcabidigitallibrary.orgnih.gov. ESI-MS generates intact molecular ions, typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, allowing for the accurate determination of the peptide's molecular weight.

For this compound (C₁₇H₂₂N₄O₄), the calculated monoisotopic mass is approximately 346.16 Da. ESI-MS would typically detect a protonated molecular ion [M+H]⁺ at m/z ~347.17, confirming the peptide's molecular mass and purity tandfonline.comcabidigitallibrary.org. This information is essential for verifying the identity of synthesized or purified peptides.

Tandem Mass Spectrometry for Sequence Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of peptides pressbooks.publibretexts.orgethz.ch. In MS/MS, a selected peptide ion (e.g., the [M+H]⁺ ion of this compound) is subjected to fragmentation, typically through collision-induced dissociation (CID). This fragmentation occurs primarily at the peptide bonds, yielding a series of fragment ions.

The analysis of these fragment ions, often referred to as "b" ions (N-terminal fragments) and "y" ions (C-terminal fragments), allows for the sequential reconstruction of the peptide's amino acid sequence pressbooks.pubtandfonline.comlibretexts.org. For this compound, fragmentation would occur at the Tyr-Pro and Pro-Ala bonds. The expected fragment ions would include:

b-ions:

b₁ (Tyr): [Tyr+H]⁺ ≈ 181.07 m/z

b₂ (Tyr-Pro): [Tyr-Pro+H]⁺ ≈ 278.14 m/z

y-ions:

y₂ (Pro-Ala): [Pro-Ala+H]⁺ ≈ 157.11 m/z

y₁ (Ala): [Ala+H]⁺ ≈ 73.06 m/z

By identifying these characteristic fragment ions, researchers can unequivocally confirm the sequence of this compound tandfonline.comethz.ch.

Table 2: Expected Tandem Mass Spectrometry (MS/MS) Fragmentation Ions for this compound

| Fragment Type | Amino Acid Sequence | Expected m/z ([M+H]⁺) | Notes |

| b₁ | Tyr | 181.07 | N-terminal fragment |

| b₂ | Tyr-Pro | 278.14 | N-terminal fragment |

| y₂ | Pro-Ala | 157.11 | C-terminal fragment |

| y₁ | Ala | 73.06 | C-terminal fragment, last amino acid |

Note: m/z values are approximate for monoisotopic masses and may vary slightly depending on the specific MS instrument and fragmentation conditions.

Q & A

Basic Research Questions

Q. What are the primary methodologies for identifying and characterizing Tyr-Pro-Ala in biological systems?

- Methodological Answer : To identify this compound, researchers typically employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for precise molecular weight determination and structural elucidation . For characterization, nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemistry and confirming peptide sequence integrity. Experimental protocols should include purity validation via elemental analysis and reproducibility checks across multiple batches .

Q. How can researchers design experiments to investigate this compound’s role in peptide-protein interactions?

- Methodological Answer : Experimental design should incorporate in vitro binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to quantify binding affinities. Pair this with molecular dynamics simulations to model interaction pathways. Ensure controls include scrambled peptide sequences to rule out nonspecific binding. Objectives must align with validating hypotheses about binding motifs or conformational changes .

Q. What ethical considerations are critical when studying bioactive peptides like this compound in animal models?

- Methodological Answer : Ethical frameworks require adherence to the 3Rs (Replacement, Reduction, Refinement). For in vivo studies, justify sample sizes statistically to minimize animal use, and prioritize non-invasive monitoring techniques. Institutional Animal Care and Use Committee (IACUC) approvals must detail endpoints, pain management, and euthanasia protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Contradictions often arise from variability in peptide purity, assay conditions, or model systems. Conduct a meta-analysis of existing data, highlighting differences in experimental parameters (e.g., buffer pH, temperature). Validate findings using orthogonal assays (e.g., in silico docking vs. in vitro mutagenesis) and report negative results transparently .

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer : Standardize synthesis protocols using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, and document resin types, coupling agents, and cleavage conditions. Share raw data (e.g., HPLC chromatograms, MS spectra) via repositories like Zenodo to enable replication. Use collaborative inter-laboratory validation to confirm bioactivity trends .

Q. How can multi-disciplinary approaches address gaps in understanding this compound’s metabolic stability?

- Methodological Answer : Combine enzymology (e.g., protease susceptibility assays) with pharmacokinetic modeling to predict half-life in vivo. Integrate structural biology (cryo-EM or X-ray crystallography) to identify degradation hotspots. Collaborative teams should include computational chemists for predictive modeling and pharmacologists for in vivo validation .

Q. What computational tools are optimal for predicting this compound’s conformational dynamics under physiological conditions?

- Methodological Answer : Use molecular dynamics (MD) software like GROMACS or AMBER with explicit solvent models. Validate predictions against experimental circular dichroism (CD) spectra. Machine learning platforms (e.g., AlphaFold) can predict folding patterns but require cross-validation with NMR data .

Data Management and Transparency

Q. How should researchers archive and share this compound-related data to comply with FAIR principles?

- Methodological Answer : Deposit raw and processed data in discipline-specific repositories (e.g., PDB for structural data, PRIDE for proteomics). Annotate datasets with metadata (e.g., synthesis conditions, assay parameters) using standardized ontologies. Cite datasets persistently via DOIs to enhance traceability .

Q. What steps mitigate bias in interpreting this compound’s functional assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.